15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Description
This compound is a complex tetracyclic heterocycle featuring a sulfonyl group, methoxy substituents, and a fused triazole ring system. Its synthesis involves the reaction of (carbethoxymethylene)triphenylphosphorane with a tetrazole precursor in dichloromethane, followed by purification via flash column chromatography . Elemental analysis confirms its composition: C, 67.70%; H, 5.67%; N, 26.12% (calculated: C, 67.90; H, 5.70; N, 26.40), indicating high purity . The stereoselectivity of the reaction is notable, with minimal formation of the 2Z,4E isomer .
Properties
IUPAC Name |
15-(4-chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-30-20-9-13-7-8-25-18(16(13)10-21(20)31-2)11-19-17(22(25)27)12-24-26(19)32(28,29)15-5-3-14(23)4-6-15/h3-6,9-10,12,18H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSBOROIQNPBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NN4S(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)N3CCC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301108761 | |
| Record name | 11-[(4-Chlorophenyl)sulfonyl]-5,11,12,12a-tetrahydro-2,3-dimethoxybenzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685107-92-0 | |
| Record name | 11-[(4-Chlorophenyl)sulfonyl]-5,11,12,12a-tetrahydro-2,3-dimethoxybenzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685107-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-[(4-Chlorophenyl)sulfonyl]-5,11,12,12a-tetrahydro-2,3-dimethoxybenzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a complex organic molecule with potential biological activities. This article aims to explore its biological effects based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonyl derivatives known for their versatile pharmacological properties. The presence of the 4-chlorophenyl group and the dimethoxy substituents contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities including:
- Antibacterial Effects : Compounds with similar sulfonamide structures have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Many derivatives have been identified as effective inhibitors of enzymes like acetylcholinesterase and urease .
- Anticancer Properties : Some studies suggest potential anticancer effects through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial Activity
A study focused on sulfonamide derivatives demonstrated their effectiveness against multiple bacterial strains. The synthesized compounds showed varying degrees of inhibition:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7c | 0.5 | 31.55 |
| 7d | 0.5 | 34.70 |
| Ningnanmycin | 0 | - |
The above table illustrates the inhibition rates of selected compounds against bacterial growth .
Enzyme Inhibition Studies
In silico docking studies indicated that the compound could bind effectively to active sites of target enzymes, leading to significant inhibition:
- Acetylcholinesterase Inhibition : Several derivatives displayed strong inhibitory activity with IC50 values indicating high potency.
- Urease Inhibition : All tested compounds showed robust inhibitory effects against urease, suggesting potential applications in treating conditions like kidney stones .
Anticancer Activity
Research into the anticancer properties of similar compounds revealed promising results:
- Compounds were found to induce apoptosis in cancer cell lines.
- Mechanistic studies indicated involvement in the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antiviral Activity : A study reported that certain derivatives exhibited antiviral activity against tobacco mosaic virus (TMV), highlighting their potential in plant protection .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor sizes when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Structural Features : This hexaazatricyclic compound contains six nitrogen atoms (vs. three in the target compound) and a phenyl group at position 10. Its crystal structure (space group $ P2_1/c $) reveals a planar central ring system with bond lengths consistent with aromaticity .
- Biological Relevance: Imidazole derivatives like this exhibit herbicidal, antibacterial, and antifungal activities .
8,13-bis(4-fluorophenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Substituent Effects : Replacing the 4-chlorophenylsulfonyl group with bis(4-fluorophenyl) and substituting a sulfur atom (15-thia) alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- Synthetic Accessibility : Commercial availability of this compound (CAS 750604-00-3) contrasts with the target compound’s bespoke synthesis .
Data Table: Structural and Analytical Comparison
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
